molecular formula C17H17NO3 B14390674 3-(Benzoyloxy)-2-phenyl-1,3-oxazinane CAS No. 88690-77-1

3-(Benzoyloxy)-2-phenyl-1,3-oxazinane

Cat. No.: B14390674
CAS No.: 88690-77-1
M. Wt: 283.32 g/mol
InChI Key: SJWIVFGFTLAPSB-UHFFFAOYSA-N
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Description

3-(Benzoyloxy)-2-phenyl-1,3-oxazinane is an organic compound that belongs to the class of oxazinanes. This compound features a six-membered ring containing both oxygen and nitrogen atoms, with a benzoyloxy group and a phenyl group attached. The presence of these functional groups imparts unique chemical properties to the molecule, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzoyloxy)-2-phenyl-1,3-oxazinane typically involves the cyclization of appropriate precursors. One common method is the reaction of benzoyl chloride with 2-phenyl-1,3-oxazinane in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 3-(Benzoyloxy)-2-phenyl-1,3-oxazinane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the benzoyloxy group to a hydroxyl group.

    Substitution: Electrophilic substitution reactions can introduce new functional groups onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Friedel-Crafts acylation or alkylation reactions are performed using aluminum chloride as a catalyst.

Major Products Formed:

    Oxidation: Formation of benzoyl quinones.

    Reduction: Formation of 3-(hydroxy)-2-phenyl-1,3-oxazinane.

    Substitution: Introduction of alkyl or acyl groups onto the phenyl ring.

Scientific Research Applications

3-(Benzoyloxy)-2-phenyl-1,3-oxazinane has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Benzoyloxy)-2-phenyl-1,3-oxazinane involves its interaction with specific molecular targets. The benzoyloxy group can undergo hydrolysis to release benzoic acid, which may interact with enzymes or receptors in biological systems. The oxazinane ring can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

    3-(Benzoyloxy)-2-phenyl-1,3-oxazolidine: Similar structure but with a five-membered ring.

    3-(Benzoyloxy)-2-phenyl-1,3-oxazine: Similar structure but with a six-membered ring containing an additional nitrogen atom.

    3-(Benzoyloxy)-2-phenyl-1,3-oxazepane: Similar structure but with a seven-membered ring.

Uniqueness: 3-(Benzoyloxy)-2-phenyl-1,3-oxazinane is unique due to its specific ring size and the presence of both oxygen and nitrogen atoms in the ring. This combination imparts distinct chemical reactivity and biological activity compared to its analogues.

Properties

CAS No.

88690-77-1

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

(2-phenyl-1,3-oxazinan-3-yl) benzoate

InChI

InChI=1S/C17H17NO3/c19-17(15-10-5-2-6-11-15)21-18-12-7-13-20-16(18)14-8-3-1-4-9-14/h1-6,8-11,16H,7,12-13H2

InChI Key

SJWIVFGFTLAPSB-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(OC1)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3

Origin of Product

United States

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